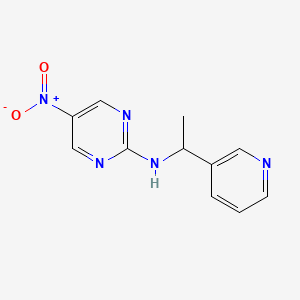
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid, also known as TTP488, is a small molecule drug that is being studied for its potential use in the treatment of Alzheimer's disease. This compound was first synthesized in the early 2000s and has since undergone extensive research to determine its efficacy and safety in treating this devastating disease.
Mechanism of Action
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid works by inhibiting the activation of the receptor for advanced glycation end products (RAGE). RAGE is a protein that is involved in the inflammatory response in the brain and has been implicated in the development of Alzheimer's disease. By inhibiting RAGE activation, 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid may be able to reduce inflammation in the brain and slow the progression of the disease.
Biochemical and Physiological Effects:
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been shown to reduce the levels of inflammatory cytokines in the brain, including TNF-alpha and IL-1beta. In addition, this compound has been shown to reduce the activation of microglia and astrocytes, which are immune cells in the brain that are involved in the inflammatory response. These effects may help to slow the progression of Alzheimer's disease and improve cognitive function in patients.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective in animal models of Alzheimer's disease, which suggests that it may be a promising candidate for further development.
One limitation of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it may not be effective in all patients with Alzheimer's disease. In addition, this compound may have side effects that are not yet fully understood, which could limit its use in clinical settings.
Future Directions
There are several future directions for research on 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid. One area of focus is the development of more potent and selective inhibitors of RAGE, which could improve the efficacy and safety of this class of drugs. In addition, researchers are exploring the use of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in combination with other drugs for the treatment of Alzheimer's disease, as well as the potential use of this compound in other neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanism of action of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid and its effects on the brain, which could lead to new insights into the pathogenesis of Alzheimer's disease.
Synthesis Methods
The synthesis of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid involves several steps, including the reaction of 2-thiophene carboxylic acid with 1-bromo-2-propene to form 4-(1-thiophen-2-ylprop-1-enyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form the final product, 4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid.
Scientific Research Applications
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that are believed to contribute to the progression of Alzheimer's disease. By inhibiting microglial activation, 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid may be able to slow the progression of the disease and improve cognitive function in patients with Alzheimer's.
properties
IUPAC Name |
4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-2-9(10-4-3-5-18-10)13-20(16,17)8-6-11(12(14)15)19-7-8/h3-7,9,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSXKYOWHWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)

![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)



![5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7586892.png)